molecular formula C29H56 B14319554 Nonacosa-1,20-diene CAS No. 104899-41-4

Nonacosa-1,20-diene

Cat. No.: B14319554
CAS No.: 104899-41-4
M. Wt: 404.8 g/mol
InChI Key: GWMUSMWRNDPWOB-UHFFFAOYSA-N
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Description

Nonacosa-1,20-diene is a long-chain hydrocarbon with the molecular formula C29H56 It is a type of diene, meaning it contains two double bonds within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonacosa-1,20-diene can be synthesized through several methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of organohalides. For instance, starting with an alkene, the free radical halogenation of the allylic carbon using N-bromosuccinimide (NBS) can be employed . Another method involves the use of lithium 2,5-dihydroxybenzoate (LiDHB) matrix to improve ionization and quality of mass spectrometry spectra .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on the desired purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Nonacosa-1,20-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or alcohols.

    Reduction: This reaction involves the addition of hydrogen, typically converting the double bonds into single bonds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce epoxides or alcohols, while reduction typically yields alkanes.

Scientific Research Applications

Nonacosa-1,20-diene has several scientific research applications:

Mechanism of Action

The mechanism of action of nonacosa-1,20-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as cycloaddition reactions. For example, the Diels-Alder reaction involves the addition of an alkene to the diene, forming a cyclohexene product through a cyclic transition state .

Comparison with Similar Compounds

Nonacosa-1,20-diene can be compared with other long-chain hydrocarbons, such as:

This compound is unique due to its specific chain length and the position of its double bonds, which influence its chemical reactivity and applications.

Properties

CAS No.

104899-41-4

Molecular Formula

C29H56

Molecular Weight

404.8 g/mol

IUPAC Name

nonacosa-1,20-diene

InChI

InChI=1S/C29H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-29H2,2H3

InChI Key

GWMUSMWRNDPWOB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

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